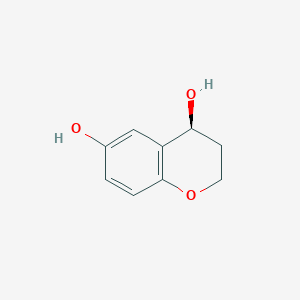

(4S)-3,4-Dihydro-2H-chromene-4,6-diol

Descripción

(4S)-3,4-Dihydro-2H-chromene-4,6-diol is a chiral chromene derivative characterized by a bicyclic benzopyran scaffold with hydroxyl groups at positions 4 and 4. The (4S) stereochemistry confers specificity in molecular interactions, making it a compound of interest in medicinal and synthetic chemistry. Chromenes, particularly 2H/4H-substituted variants, are recognized for their diverse bioactivities, including antimicrobial, antitumor, and enzyme inhibitory properties .

Propiedades

IUPAC Name |

(4S)-3,4-dihydro-2H-chromene-4,6-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8,10-11H,3-4H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIXNYIUQLLDBS-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1O)C=C(C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@H]1O)C=C(C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-3,4-Dihydro-2H-chromene-4,6-diol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a base-catalyzed intramolecular cyclization of a suitable phenolic precursor. The reaction conditions often involve the use of solvents like ethanol or methanol and bases such as sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

(4S)-3,4-Dihydro-2H-chromene-4,6-diol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chromone derivatives, while reduction can yield more saturated chroman derivatives.

Aplicaciones Científicas De Investigación

Chemistry

(4S)-3,4-Dihydro-2H-chromene-4,6-diol serves as a building block in organic synthesis. Its derivatives are used to develop more complex molecules with potential applications in pharmaceuticals and materials science. The compound has been utilized in asymmetric epoxidation reactions, demonstrating significant enantioselectivity under various conditions .

Biology

Research indicates that this compound exhibits antioxidant and anti-inflammatory properties. It has been studied for its ability to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage linked to various diseases .

Medicine

Ongoing studies are exploring the therapeutic potential of this compound in treating diseases such as cancer and neurodegenerative disorders. Its interaction with biological molecules suggests it may modulate enzyme activity and receptor functions .

Case Study 1: Antioxidant Activity

A study demonstrated that this compound effectively reduced oxidative stress markers in vitro. The compound was shown to inhibit lipid peroxidation and enhance the activity of antioxidant enzymes in cell cultures.

Case Study 2: Anti-inflammatory Effects

In another research project focusing on inflammation models, this compound exhibited significant reductions in pro-inflammatory cytokine levels. This suggests its potential role as an anti-inflammatory agent that could be beneficial in treating conditions such as arthritis .

Mecanismo De Acción

The mechanism by which (4S)-3,4-Dihydro-2H-chromene-4,6-diol exerts its effects is primarily through its interaction with biological molecules. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparación Con Compuestos Similares

Data Tables

Table 1: Comparison of Chromene Derivatives

Table 2: Diol-Containing Compounds and Activities

Actividad Biológica

(4S)-3,4-Dihydro-2H-chromene-4,6-diol is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the chromene family of compounds, characterized by a benzopyran structure. Its unique stereochemistry and hydroxyl functional groups at positions 4 and 6 contribute to its distinct reactivity and biological activity.

1. Antioxidant Properties

The compound exhibits potent antioxidant activity by scavenging free radicals and reducing oxidative stress. This property is crucial for protecting cellular components from oxidative damage, which is implicated in various diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects

Research indicates that this compound may modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions .

3. Anticancer Activity

Studies have demonstrated that derivatives of chromenes possess anticancer properties. The mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Notably, this compound has been linked to reduced cell migration and invasion in various cancer models .

4. Antimicrobial Properties

This compound has shown effectiveness against various microbial strains. Its antimicrobial activity is attributed to its ability to disrupt microbial membranes and inhibit essential enzymatic functions within microbial cells .

5. Neuroprotective Effects

Preliminary studies suggest that this compound may protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotective effect positions it as a candidate for further research in neurodegenerative diseases .

The biological effects of this compound are primarily mediated through its interaction with various biological targets:

- Antioxidant Activity : The compound acts as a free radical scavenger.

- Enzyme Modulation : It interacts with enzymes involved in inflammatory processes.

- Cellular Signaling : It may influence signaling pathways related to apoptosis and cell proliferation.

Research Findings

A summary of key studies investigating the biological activity of this compound is presented below:

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Cancer Treatment : A study involving breast cancer cell lines showed that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation .

- Neurodegenerative Disease Models : In models of Alzheimer's disease, this compound exhibited protective effects against amyloid-beta-induced toxicity.

- Inflammatory Disorders : Clinical evaluations indicated that patients receiving formulations containing chromene derivatives experienced reduced symptoms associated with chronic inflammatory diseases .

Q & A

Basic Research Questions

Q. What laboratory synthesis methods are recommended for (4S)-3,4-Dihydro-2H-chromene-4,6-diol?

- Methodological Answer : A phosphate tether-mediated iterative approach is effective for synthesizing stereochemically complex diols. This method ensures regioselectivity and minimizes side reactions by using transient protecting groups . For chromene derivatives, multi-step protocols involving Claisen-Schmidt condensation or cyclization of phenolic precursors under acidic conditions are commonly employed .

Q. How can the stereochemical configuration of the 4S position be confirmed?

- Methodological Answer : X-ray crystallography remains the gold standard for unambiguous stereochemical assignment. Utilize programs like SHELXL for refining crystallographic data . Alternatively, advanced NMR techniques (e.g., NOESY or Mosher ester analysis) combined with computational DFT-based chemical shift predictions can corroborate stereochemistry .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- GC-MS : Suitable for purity assessment and quantification in complex matrices (e.g., plant extracts), with detection limits as low as 0.3–0.4 µg/g .

- NMR : H and C NMR (including DEPT, HSQC) for structural elucidation. H-H COSY and HMBC aid in assigning proton coupling and long-range correlations .

- DFT Calculations : Validate electronic properties (e.g., ESIPT behavior) and predict spectroscopic profiles .

Advanced Research Questions

Q. How to design bioactivity assays for evaluating anti-angiogenic potential?

- Methodological Answer :

- In Vitro Models : Use endothelial cell tube formation assays (e.g., HUVEC cells) to assess inhibition of angiogenesis. Compare results to known angiogenesis inhibitors like cembratriene-4,6-diol, which showed IC values <10 µM in similar studies .

- In Vivo Models : Employ zebrafish embryo or chick chorioallantoic membrane (CAM) assays for preclinical validation. Monitor dose-dependent effects on vascularization.

Q. How to resolve discrepancies in bioactivity data across studies?

- Methodological Answer : Conduct systematic reviews to identify variables (e.g., solvent polarity, cell line variability, stereochemical impurities). Use iterative data triangulation:

Replicate experiments under standardized conditions.

Validate compound purity via HPLC or GC-MS .

Apply multivariate statistical analysis to isolate confounding factors .

Q. What computational strategies are suitable for studying electronic properties or protein interactions?

- Methodological Answer :

- DFT : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., VEGF receptors). Validate docking poses with molecular dynamics simulations .

Q. How to isolate and quantify this compound from natural sources?

- Methodological Answer :

- Extraction : Use Soxhlet extraction with non-polar solvents (e.g., hexane) followed by silica gel chromatography.

- Quantification : Develop a GC-MS protocol with internal standards (e.g., deuterated analogs) to achieve detection limits of ~1 µg/g .

Q. What strategies mitigate degradation during storage or biological assays?

- Methodological Answer :

- Stability Studies : Monitor degradation kinetics under varying pH, temperature, and light exposure using accelerated stability testing.

- Microbial Degradation : Screen for degradative microbes (e.g., Novosphingobium panipatense YI1-3) and use sterile filtration or antioxidants to preserve integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.